Methyl 4,4-dimethoxy-3-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves selective methylation, protection, acylation, reduction, and oxidation processes. For instance, a chiral intermediate similar to Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized from L-aspartic acid via a series of steps including selective methylation in the presence of SOCl2, Boc-protection, acylation with ethyl chloroformate, and subsequent reduction and oxidization, achieving an overall yield of about 41% (Zhang Xingxian, 2012).
Molecular Structure Analysis
Structural analysis, including FT-IR, NMR, and X-ray diffraction studies, reveals detailed insights into the molecular geometry and electronic structure of compounds. For example, studies on similar compounds have shown the importance of vibrational wavenumbers computed using HF and DFT methods and the analysis of hyper-conjugative interactions and charge delocalization through NBO analysis (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical properties of Methyl 4,4-dimethoxy-3-oxobutanoate-like compounds are characterized by their reactivity in various chemical reactions. For instance, the transformation of certain compounds into Methyl 2-benzoylamino-3-oxobutanoate through reactions involving hippuric acid and N,N-dimethylacetamide followed by hydrolysis illustrates the compound's reactivity and potential for derivatization (Urška Bratušek et al., 1998).
Physical Properties Analysis
The physical properties, including crystalline structure and thermal stability, are crucial for understanding the behavior of Methyl 4,4-dimethoxy-3-oxobutanoate under different conditions. Detailed crystal structure analysis provides insights into the molecule's geometry and intermolecular interactions, which are essential for its physical characterization (G. Shabir et al., 2020).
Chemical Properties Analysis
Chemical properties are fundamentally determined by the compound's molecular structure, influencing its reactivity, stability, and interaction with other molecules. Studies on compounds with similar structures to Methyl 4,4-dimethoxy-3-oxobutanoate have utilized spectroscopic and computational methods to elucidate their reactivity patterns, electronic distributions, and potential for forming supramolecular structures (V. P. Sheverdov et al., 2017).
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis : Methyl 2-benzoylamino-3-oxobutanoate, a derivative of Methyl 4,4-dimethoxy-3-oxobutanoate, is used as an intermediate in the synthesis of 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones, which have potential applications in pharmaceuticals (Bratušek, Hvala, & Stanovnik, 1998).
Biosynthesis of Ethylene : The compound 4-methylthio-2-oxobutanoate, another related derivative, has been identified in the culture fluids of bacteria and fungi. It plays a role in the biosynthesis of ethylene from methionine (Billington, Golding, & Primrose, 1979).
Flexible Synthesis of Derivatives : The flexible synthesis of 4-oxobutanoate-methylestern and their derivatives offers a versatile approach for the production of various 4-hydroxybutanals (Kunz, Janowitz, & Reißig, 1990).
Synthesis of Chiral Intermediates : Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, important in the synthesis of the diabetes drug sitagliptin, is synthesized from L-aspartic acid (Zhang Xingxian, 2012).
Study of Molecular Properties : 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was studied for its molecular properties, showing a strong red shift in the IR spectrum, indicating weakening of the NH bond (Raju et al., 2015).
Production of Tropane Alkaloids : Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, tropane alkaloids, were synthesized from the N-methylpyrrolinium cation (Ma et al., 2020).
Reactions with Methanolic Potassium Hydroxide : Studies on the reactions of derivatives of Methyl 4,4-dimethoxy-3-oxobutanoate with methanolic potassium hydroxide have been conducted to explore different ring-opened products (Toda & Ooi, 1972).
Photolysis Studies : Research on the photolysis of methyl 2-chloro-3-oxobutanoate, a related compound, has been conducted to understand the production of methyl 3-oxobutanoate and other derivatives (Enev et al., 1987).
Synthesis of Benzyl and Tert-Butyl Derivatives : Benzyl and tert-butyl 3-(2-methoxycarbonylethyl)-4-methylpyrrole-2-carboxylates were synthesized from methyl 4-oxobutanoate, demonstrating the compound's utility in synthesizing heterocyclic compounds (Drinan & Lash, 1994).
Antioxidant Properties of Derivatives : Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a novel pyrazole derivative with antioxidant properties, was synthesized using a method that likely involves methyl 4-oxobutanoate (Naveen et al., 2021).
Safety And Hazards
“Methyl 4,4-dimethoxy-3-oxobutanoate” is considered hazardous . It can cause skin and eye irritation, as well as respiratory irritation . When handling this compound, it is crucial to wear appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .
Relevant Papers
There are several peer-reviewed papers and technical documents related to “Methyl 4,4-dimethoxy-3-oxobutanoate” available for further reading .
properties
IUPAC Name |
methyl 4,4-dimethoxy-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQRBMGZRVNSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451651 | |
Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethoxy-3-oxobutanoate | |
CAS RN |
60705-25-1 | |
Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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